Cas no 2172394-97-5 (benzyl 8-(cyclopropylamino)methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

benzyl 8-(cyclopropylamino)methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- benzyl 8-(cyclopropylamino)methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- benzyl 8-[(cyclopropylamino)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- 2172394-97-5
- EN300-1275340
-
- インチ: 1S/C21H24N2O2/c24-21(25-15-16-5-2-1-3-6-16)23-12-11-17-7-4-8-18(20(17)14-23)13-22-19-9-10-19/h1-8,19,22H,9-15H2
- InChIKey: XXKGJQYUUANSGR-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1CCC2=CC=CC(=C2C1)CNC1CC1)=O
計算された属性
- せいみつぶんしりょう: 336.183778013g/mol
- どういたいしつりょう: 336.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 445
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 41.6Ų
benzyl 8-(cyclopropylamino)methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1275340-250mg |
benzyl 8-[(cyclopropylamino)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172394-97-5 | 250mg |
$1235.0 | 2023-10-01 | ||
Enamine | EN300-1275340-500mg |
benzyl 8-[(cyclopropylamino)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172394-97-5 | 500mg |
$1289.0 | 2023-10-01 | ||
Enamine | EN300-1275340-50mg |
benzyl 8-[(cyclopropylamino)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172394-97-5 | 50mg |
$1129.0 | 2023-10-01 | ||
Enamine | EN300-1275340-1.0g |
benzyl 8-[(cyclopropylamino)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172394-97-5 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1275340-2500mg |
benzyl 8-[(cyclopropylamino)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172394-97-5 | 2500mg |
$2631.0 | 2023-10-01 | ||
Enamine | EN300-1275340-100mg |
benzyl 8-[(cyclopropylamino)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172394-97-5 | 100mg |
$1183.0 | 2023-10-01 | ||
Enamine | EN300-1275340-5000mg |
benzyl 8-[(cyclopropylamino)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172394-97-5 | 5000mg |
$3894.0 | 2023-10-01 | ||
Enamine | EN300-1275340-10000mg |
benzyl 8-[(cyclopropylamino)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172394-97-5 | 10000mg |
$5774.0 | 2023-10-01 | ||
Enamine | EN300-1275340-1000mg |
benzyl 8-[(cyclopropylamino)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172394-97-5 | 1000mg |
$1343.0 | 2023-10-01 |
benzyl 8-(cyclopropylamino)methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 関連文献
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
benzyl 8-(cyclopropylamino)methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylateに関する追加情報
Research Brief on Benzyl 8-(cyclopropylamino)methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS: 2172394-97-5)
Benzyl 8-(cyclopropylamino)methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS: 2172394-97-5) is a synthetic compound that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound belongs to the tetrahydroisoquinoline (THIQ) class, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. The unique structural features of this molecule, particularly the cyclopropylamino and benzyl carboxylate moieties, make it a promising candidate for further investigation in drug discovery and development.
Recent studies have focused on the synthesis and biological evaluation of benzyl 8-(cyclopropylamino)methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route for this compound, highlighting its improved yield and purity compared to previous methods. The study also explored its mechanism of action, revealing that the compound exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for developing anti-inflammatory agents.
In addition to its anti-inflammatory properties, preliminary in vitro studies have demonstrated that benzyl 8-(cyclopropylamino)methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate shows promising activity against certain cancer cell lines. Research published in Bioorganic & Medicinal Chemistry Letters in early 2024 indicated that the compound induces apoptosis in breast cancer cells by modulating key signaling pathways. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic and safety profiles.
The structural versatility of benzyl 8-(cyclopropylamino)methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate also makes it an attractive scaffold for medicinal chemistry optimization. Computational modeling and structure-activity relationship (SAR) studies have identified potential modifications to enhance its bioavailability and target specificity. For instance, replacing the benzyl group with other aromatic or heteroaromatic rings could improve its binding affinity to specific protein targets.
Despite these promising developments, challenges remain in the clinical translation of benzyl 8-(cyclopropylamino)methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Issues such as metabolic stability, toxicity, and formulation need to be addressed in future research. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the development of this compound into a viable therapeutic agent.
In conclusion, benzyl 8-(cyclopropylamino)methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS: 2172394-97-5) represents a promising candidate in the field of medicinal chemistry, with potential applications in inflammation and oncology. Continued research into its mechanism of action, structural optimization, and preclinical evaluation will be critical to unlocking its full therapeutic potential.
2172394-97-5 (benzyl 8-(cyclopropylamino)methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate) 関連製品
- 873010-17-4(N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-nitrobenzene-1-sulfonamide)
- 1049389-44-7(2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide)
- 1183652-92-7(1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one)
- 896333-09-8(2-(2-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one)
- 1388074-21-2(O-(2-fluoro-4-methoxyphenyl)methylhydroxylamine)
- 1807206-13-8(4-Chloro-2-iodo-5-nitropyridine)
- 1167056-97-4(3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde)
- 2228271-41-6({3-(2-bromopropyl)phenylmethyl}dimethylamine)
- 1154918-15-6(2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid)
- 2172272-12-5(3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride)




